molecular formula C15H11ClN2O3S B2430812 3-(3-Chlorophenyl)-5-((phenylsulfonyl)methyl)-1,2,4-oxadiazole CAS No. 1105210-48-7

3-(3-Chlorophenyl)-5-((phenylsulfonyl)methyl)-1,2,4-oxadiazole

Cat. No. B2430812
CAS RN: 1105210-48-7
M. Wt: 334.77
InChI Key: GRQJNCQZMLCWMW-UHFFFAOYSA-N
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Description

The compound “3-(3-Chlorophenyl)-5-((phenylsulfonyl)methyl)-1,2,4-oxadiazole” is an organic compound that contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom. The compound also contains a phenylsulfonyl group and a chlorophenyl group attached to the oxadiazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, along with the attached phenylsulfonyl and chlorophenyl groups. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, size, and the presence of the sulfonyl and chloro groups would influence properties such as its solubility, melting point, and boiling point .

Scientific Research Applications

Boron Neutron Capture Therapy (BNCT)

Boron-containing compounds play a crucial role in BNCT, a promising cancer treatment method. In BNCT, tumor cells selectively accumulate boron carriers, such as our compound of interest. When exposed to low-energy neutrons, the boron nucleus captures a neutron, leading to nuclear reactions that release high-energy alpha particles and lithium ions. These particles specifically damage tumor cells, sparing healthy tissue. Researchers are actively investigating the potential of 3-(3-Chlorophenyl)-5-((phenylsulfonyl)methyl)-1,2,4-oxadiazole as a boron carrier for BNCT .

Hydrolysis Studies

Despite their importance, boronic acids and their esters are only marginally stable in water. Our compound undergoes hydrolysis, especially at physiological pH. The kinetics of this reaction depend on substituents in the aromatic ring. Researchers must exercise caution when considering these boronic pinacol esters for pharmacological purposes .

Anti-Markovnikov Alkene Hydromethylation

A recent study reports catalytic protodeboronation of alkyl boronic esters, including our compound. This process enables formal anti-Markovnikov alkene hydromethylation, a valuable transformation. The radical approach used in this protocol opens up new synthetic possibilities .

Proteomics Research

Our compound, Benzyl N-[(3-chlorophenyl)(phenylsulfonyl)methyl]-carbamate , is available for proteomics research. Its molecular formula is C21H18ClNO4S, with a molecular weight of 415.9 g/mol. Researchers may explore its interactions with proteins and biological systems .

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study of oxadiazole derivatives is an active area of research, particularly in the development of new pharmaceuticals. Future research on this compound could involve studying its biological activity, developing new synthetic routes, or exploring its potential applications .

properties

IUPAC Name

5-(benzenesulfonylmethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O3S/c16-12-6-4-5-11(9-12)15-17-14(21-18-15)10-22(19,20)13-7-2-1-3-8-13/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQJNCQZMLCWMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=NC(=NO2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenyl)-5-((phenylsulfonyl)methyl)-1,2,4-oxadiazole

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